s-Triazine, 2-amino-4-anilino-6-methyl-

Description

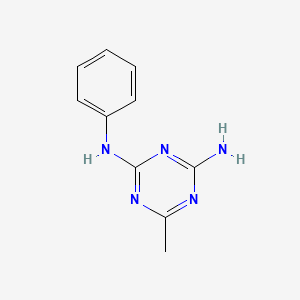

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-12-9(11)15-10(13-7)14-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHZCJNIRZHOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225266 | |

| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7426-35-9 | |

| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007426359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Principles in 2 Amino 4 Anilino 6 Methyl S Triazine Research

Conformational and Electronic Influence of the Amino Substituent on Molecular Interactions

The 2-amino group is a critical determinant of the electronic and conformational properties of the triazine scaffold. As a strong electron-donating group, the amino substituent significantly influences the electron distribution of the aromatic triazine ring through resonance effects. numberanalytics.com This electron donation increases the electron density of the triazine core, which can modulate the basicity of the ring nitrogens and influence how the molecule interacts with biological targets.

The amino group is a primary site for hydrogen bonding, acting as a hydrogen bond donor. This capability is essential for the molecule's interaction with biological macromolecules, such as enzymes or receptors, where it can form key hydrogen bonds with amino acid residues (e.g., with carbonyl or hydroxyl groups) in a binding pocket. The presence and position of the amino group can thus anchor the ligand in a specific orientation, contributing to the specificity and affinity of the binding. Furthermore, the steric hindrance caused by substituents on the triazine ring, including the amino group, can affect interactions with DNA molecules. mdpi.com

The Role of the Anilino Moiety in Modulating Molecular Recognition

The anilino moiety, consisting of a phenyl ring attached via an amino linker, plays a multifaceted role in molecular recognition. This large, hydrophobic group can engage in various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. The substitution pattern on the phenyl ring of the anilino group is a key factor in determining the molecule's antiproliferative activity and its potential to inhibit specific enzymes like tubulin. nih.gov

The electronic nature and position of substituents on the anilino phenyl ring are pivotal in modulating the biological efficacy of s-triazine derivatives. Research across various applications, from insecticides to anticancer agents, has demonstrated that modifying the anilino ring can dramatically alter a compound's potency. mdpi.comnih.gov

| Substituent (R) | Position | Electronic Effect | Observed Impact on Efficacy | Reference |

|---|---|---|---|---|

| -Cl, -Br, -CF₃ | para | Electron-Withdrawing | Increased insecticidal potency | nih.gov |

| -F | para | Electron-Withdrawing (weak) | Potent anticancer activity (tubulin inhibition) | nih.gov |

| -CH₃ | para | Electron-Donating (weak) | Enhanced antiproliferative activity | nih.gov |

| -OCH₃ | para | Electron-Donating | Reduced insecticidal potency compared to EWGs | nih.gov |

| -F | meta | Electron-Withdrawing (weak) | Negatively affects binding to adenosine (B11128) receptors | nih.gov |

The nitrogen atom of the anilino linker also contributes to the electronic properties of the system. It can participate in the delocalization of π-electrons between the triazine and phenyl rings, although this is highly dependent on the molecule's conformation. Steric hindrance that forces the rings out of planarity will disrupt this conjugation, altering the electronic character of the compound and its interaction potential.

Contribution of the Methyl Group to Triazine Core Reactivity and Selectivity

The methyl group at the 6-position of the triazine ring, while small, exerts distinct electronic and steric effects. Electronically, the methyl group is weakly electron-donating through an inductive effect. This can subtly influence the reactivity of the triazine core, potentially affecting its susceptibility to metabolic transformations or its interaction with electron-deficient areas of a biological target.

From a steric perspective, the methyl group adds bulk to the triazine core. While not as large as the anilino moiety, its presence can be significant for selectivity. It may provide a better fit in a specific hydrophobic pocket of a receptor or enzyme, thereby enhancing binding affinity. Conversely, it could also create steric clashes that prevent binding to other, off-target sites, thus improving the compound's selectivity profile. In studies of 1,2,3-triazines, C4/C6 dimethyl substitution was found to slow reaction rates compared to unsubstituted or C4 methyl-substituted analogs, highlighting the steric impact of methyl groups on the triazine core. nih.gov

Comparative SAR Analysis with Other Substituted s-Triazine Analogues

To fully appreciate the SAR of 2-amino-4-anilino-6-methyl-s-triazine, it is instructive to compare it with analogs where the substituents are replaced with groups possessing different electronic and steric properties, such as halogens or alkoxy groups.

Replacing the substituents on the s-triazine core with halogens (e.g., chlorine) or alkoxy groups (e.g., methoxy) leads to significant changes in the molecule's properties and biological activity.

Halogenated Triazines: Chlorine is an electron-withdrawing group. Replacing the electron-donating amino group with a chlorine atom would drastically alter the electronic landscape of the triazine ring, making it more electron-deficient. This modification is known to influence activity; for example, in some anticancer studies, replacing a chlorine substituent with a morpholine (B109124) group led to a noticeable increase in cytotoxic activity, indicating that the electron-donating character and steric bulk of the amine were beneficial in that context. mdpi.com However, in other cases, the presence of chlorine enhances activity. mdpi.com Dichloro-s-triazines are common starting materials for synthesizing diverse libraries of compounds. researchgate.net

| Substituent Group | General Electronic Effect | Hydrogen Bonding Potential | Typical Impact on Activity (Context-Dependent) | Reference |

|---|---|---|---|---|

| -NH₂ (Amino) | Strongly Electron-Donating | Donor & Acceptor | Often crucial for anchoring via H-bonds; contributes to high affinity. | numberanalytics.com |

| -NHPh (Anilino) | Electron-Donating (can be modulated) | Donor & Acceptor | Provides bulk for hydrophobic/π-stacking interactions. Activity is highly dependent on phenyl ring substituents. | nih.gov |

| -CH₃ (Methyl) | Weakly Electron-Donating | None | Provides minor steric bulk and influences reactivity; can improve selectivity. | nih.gov |

| -Cl (Chloro) | Electron-Withdrawing | Acceptor (weak) | Increases electrophilicity of the ring. Can enhance or decrease activity depending on the target. | mdpi.commdpi.com |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Acceptor | Often leads to different potency profiles compared to amino or chloro analogs. | nih.govnih.govmdpi.com |

Analysis of Hybrid Molecular Design Strategies for Enhanced Activities in s-Triazine Research

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful tool in drug discovery to create novel compounds with enhanced biological activities and improved pharmacokinetic profiles. nih.govnih.gov In the realm of s-triazine research, this approach has been extensively utilized to develop potent therapeutic agents by combining the versatile s-triazine scaffold with other biologically active moieties. rsc.orgresearchgate.net This section analyzes the various hybrid molecular design strategies that have been successfully employed to augment the efficacy of s-triazine derivatives.

The core principle behind creating hybrid molecules is to harness the synergistic effects of different pharmacophores that may target multiple pathways or exhibit complementary mechanisms of action. nih.gov The s-triazine ring, with its three modifiable positions, serves as an excellent and versatile scaffold for such synthetic endeavors. rsc.orgresearchgate.net Researchers have successfully synthesized s-triazine-based hybrids by incorporating a wide array of heterocyclic systems, leading to compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. rsc.org

Integration of Heterocyclic Moieties for Enhanced Bioactivity

A prominent strategy in the design of s-triazine hybrids is the incorporation of other heterocyclic rings known for their therapeutic properties. This approach has yielded numerous potent compounds. For instance, hybrids of s-triazine with moieties such as pyrazole (B372694), quinazoline (B50416), oxadiazole, and coumarin (B35378) have been reported to exhibit enhanced biological activities. nih.govrsc.org

s-Triazine-Pyrazole Hybrids: The combination of s-triazine and pyrazole rings has been investigated for anticancer applications. Structure-activity relationship (SAR) studies on these hybrids revealed that the presence of a morpholine moiety was crucial for potency, with some compounds proving to be more potent than the standard drug tamoxifen. nih.govrsc.org

s-Triazine-Quinazoline Hybrids: Molecular hybrids of s-triazine and quinazoline have been synthesized and evaluated for their antimicrobial properties. SAR analysis of these compounds indicated that the nature of substituents on the quinazoline ring played a critical role in determining the antimicrobial spectrum and potency. rsc.org For example, a specific derivative with unsubstituted R1 and R2 positions on the quinazoline moiety was identified as the most potent antibacterial agent against a panel of Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

s-Triazine-Thiazole Hybrids: The hybridization of s-triazine with a 4-chlorophenylthiazole moiety has led to the development of novel antimicrobial agents. SAR studies highlighted that the biological activity was significantly influenced by the substituent at the fifth position of the phenylthiazolyl-s-triazine core. Phenyl-substituted amino or thiol groups were found to enhance the antibacterial activity. tandfonline.com

The table below summarizes the research findings on the antimicrobial activity of various s-triazine hybrids, showcasing the impact of different linked moieties.

| Hybrid Moiety | Target Activity | Key SAR Findings | Reference |

| Pyrazole | Anticancer | Morpholine moiety enhances potency. | nih.govrsc.org |

| Quinazoline | Antibacterial | Unsubstituted quinazoline ring showed highest potency. | rsc.orgresearchgate.net |

| Thiazole | Antimicrobial | Phenyl-amino or thioallyl group substitution enhances activity against specific bacterial strains. | tandfonline.com |

| Oxadiazole | Anticancer | The presence of an arylurea group significantly improved activity. | nih.govrsc.org |

| Coumarin/Benzothiazole | Antifungal | Specific hybrids showed efficacy against Trichoderma rubrum and C. albicans. | nih.gov |

Anticancer Activity of s-Triazine Hybrids

Molecular hybridization has been a particularly fruitful strategy in the development of anticancer agents based on the s-triazine scaffold. By combining s-triazine with other known anticancer pharmacophores, researchers have created compounds that target various cancer cell lines and specific enzymes involved in tumorigenesis. mdpi.comnih.gov

For example, hybrids of s-triazine and chalcone (B49325) were designed as potential inhibitors of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR). Certain derivatives from this series displayed potent cytotoxic activity against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines. mdpi.com

Similarly, the conjugation of s-triazine with genistein, a known phytoestrogen with anticancer properties, resulted in hybrids with remarkable action against several cancer cell lines, including breast, cervical, prostate, and liver cancers. SAR studies of these hybrids revealed that a 4-methyl piperidine (B6355638) substituent was the most potent, exhibiting the lowest IC50 values. nih.govrsc.org

Another study focused on 2-arylurea-1,3,5-triazine derivatives as inhibitors of PI3K/mTOR, a critical pathway in cancer therapy. The cytotoxic activity of these conjugates was evaluated against MCF-7, HeLa, and A549 cancer cell lines, with SAR analysis indicating that cytotoxicity was influenced by the nature of the arylurea substituent. nih.govrsc.org

The following interactive table presents data on the anticancer activity of selected s-triazine hybrids.

| Hybrid Partner Moiety | Cancer Cell Line | IC50 / GI50 (µM) | Key Structural Feature for Activity | Reference |

| Chalcone | HCT116 | 0.026 | Chalcone scaffold | mdpi.com |

| Chalcone | MCF-7 | 0.080 | Chalcone scaffold | mdpi.com |

| Genistein (with 4-methyl piperidine) | HeLa | 39.13 | 4-methyl piperidine substituent | nih.govrsc.org |

| Genistein (with 4-methyl piperidine) | HCT-116 | 29.89 | 4-methyl piperidine substituent | nih.govrsc.org |

| Arylurea (pyridinyl substituent) | MCF-7 | 0.30 | Pyridinyl group on arylurea | nih.govrsc.org |

| Arylurea (pyridinyl substituent) | H1975 | 0.008 | Pyridinyl group on arylurea | nih.govrsc.org |

| Pyrazole (with morpholine) | MCF-7 | 4.53 | Morpholine moiety and bromine on phenylamino (B1219803) group | nih.govrsc.org |

| Pyrazole (with morpholine) | HCT-116 | 0.50 | Morpholine moiety and bromine on phenylamino group | nih.govrsc.org |

These examples underscore the power of hybrid molecular design in leveraging the structural and functional advantages of the s-triazine core to create novel therapeutic candidates with enhanced and often synergistic biological activities. The ability to systematically modify the substituents on the s-triazine ring allows for fine-tuning of the pharmacological properties, making it a privileged scaffold in modern medicinal chemistry. mdpi.com

Mechanistic Investigations of S Triazine, 2 Amino 4 Anilino 6 Methyl and Analogues

Enzyme Inhibition Mechanisms Facilitated by s-Triazine Scaffolds

The s-triazine framework is a key component in numerous enzyme inhibitors, where its nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity within enzyme active sites. usc.edu Modifications to the substituents at the C2, C4, and C6 positions allow for the fine-tuning of inhibitory activity and selectivity against various enzyme families. encyclopedia.pubmdpi.com

Kinase inhibition is a highly successful strategy in targeted cancer therapy, and s-triazine derivatives have emerged as potent modulators of several key kinases involved in tumorigenesis. mdpi.com

Epidermal Growth Factor Receptor (EGFR): The s-triazine scaffold has been successfully utilized to develop inhibitors targeting both wild-type and mutant forms of EGFR, a tyrosine kinase whose dysregulation is implicated in various cancers. mdpi.com Certain hybrid molecules incorporating quinazoline (B50416) and 1,3,5-triazine (B166579) moieties have demonstrated potent EGFR inhibition, with the morpholine (B109124) and aniline (B41778) groups on the triazine ring enhancing potency. mdpi.com For instance, one such derivative showed an IC₅₀ value of 36.8 nM against the EGFR enzyme. mdpi.com Another series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives also exhibited significant EGFR inhibitory activity; one compound displayed an IC₅₀ value of 61 nM. mdpi.comnih.gov Research has also produced pyrazolyl-s-triazine derivatives with potent EGFR inhibition, with IC₅₀ values as low as 59.24 nM. mdpi.com

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, making it a prime target for cancer therapy. semanticscholar.org Dimorpholino-substituted s-triazine derivatives are particularly prominent as PI3K inhibitors. encyclopedia.pubnih.gov ZSTK474, a well-characterized pan-PI3K inhibitor, potently inhibits all four class I isoforms with IC₅₀ values of 16 nM (PI3Kα), 44 nM (PI3Kβ), 5 nM (PI3Kδ), and 49 nM (PI3Kγ). nih.govsemanticscholar.org Other derivatives have been developed as dual PI3K/mTOR inhibitors. mdpi.com For example, a 2-arylurea-1,3,5-triazine derivative potently inhibited PI3K and mTOR with IC₅₀ values of 23.8 nM and 10.9 nM, respectively. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their inhibition is a key therapeutic strategy. The nih.govnih.govnih.govtriazine-pyridine scaffold has been identified as a potent inhibitor of multiple CDKs. encyclopedia.pub One derivative demonstrated excellent inhibitory potency against CDK1 (IC₅₀ = 0.021 µM), CDK2 (IC₅₀ = 0.007 µM), and CDK5 (IC₅₀ = 0.003 µM), along with submicromolar potency against CDK4, CDK6, and CDK7. encyclopedia.pub Additionally, bioconjugates of pyrazole-clubbed s-triazine have been evaluated as dual EGFR and CDK inhibitors, with one of the most prominent conjugates showing an IC₅₀ value of 108.3 ± 3.12 nM against CDK-2. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth. aacrjournals.orgmdpi.com 2-Hydroxy-4,6-diamino- nih.govnih.govnih.govtriazines have been identified as a novel class of potent VEGFR2 tyrosine kinase inhibitors. acs.org The derivative 4-(Benzothiazol-6-ylamino)-6-(benzyl-isopropyl-amino)- nih.govnih.govnih.govtriazin-2-ol, for example, exhibited an IC₅₀ of 18 nM in an in vitro enzyme inhibition assay. acs.org Other research has focused on developing 1,3,5-triazine derivatives with high selectivity for other kinases, such as FGFR3, over VEGFR2, highlighting the tunability of the scaffold for achieving target specificity. nih.gov

| Compound Class | Target Kinase | IC₅₀ Value |

|---|---|---|

| Quinazoline-1,3,5-triazine hybrid | EGFR | 36.8 nM mdpi.com |

| Mono(dimethylpyrazolyl)-s-triazine | EGFR | 61 nM mdpi.comnih.gov |

| Pyrazolyl-s-triazine derivative (7f) | EGFR | 59.24 nM mdpi.com |

| ZSTK474 | PI3Kα | 16 nM nih.govsemanticscholar.org |

| ZSTK474 | PI3Kβ | 44 nM nih.govsemanticscholar.org |

| ZSTK474 | PI3Kδ | 5 nM nih.govsemanticscholar.org |

| ZSTK474 | PI3Kγ | 49 nM nih.govsemanticscholar.org |

| nih.govnih.govnih.govtriazine-pyridine derivative (53) | CDK1 | 0.021 µM encyclopedia.pub |

| nih.govnih.govnih.govtriazine-pyridine derivative (53) | CDK2 | 0.007 µM encyclopedia.pub |

| 4-(Benzothiazol-6-ylamino)-6-(benzyl-isopropyl-amino)- nih.govnih.govnih.govtriazin-2-ol | VEGFR2 | 18 nM acs.org |

Human DNA topoisomerases are crucial enzymes that manage DNA topology during replication, transcription, and chromosome segregation, making them validated targets for anticancer drugs. nih.gov s-Triazine derivatives have been developed as catalytic inhibitors of these enzymes, specifically targeting the ATP-binding site of human DNA topoisomerase IIα (htIIα). nih.gov

Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines, which are structurally analogous to the subject compound, have been identified as a novel class of htIIα inhibitors. nih.gov These compounds act as ATP-competitive catalytic inhibitors, preventing the enzyme from carrying out its essential functions without stabilizing the toxic covalent DNA-enzyme complex, a mechanism common to topoisomerase poisons. nih.gov One lead compound from a virtual screening campaign, a 4-amino-6-(phenylamino)-1,3,5-triazine, displayed potent topoisomerase IIα inhibitory activity with an IC₅₀ value of 229 µM. nih.gov Further optimization of this scaffold has led to derivatives with improved inhibitory activity. nih.gov

| Compound Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 4-amino-6-(phenylamino)-1,3,5-triazine | Topoisomerase IIα | 229 µM nih.gov |

| 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | Topoisomerase II | 57.6 µM |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. 1,3,5-triazine derivatives incorporating a sulfonamide group have shown selective inhibition of these tumor-associated isoforms over the cytosolic isoforms hCA I and II. mdpi.com Studies on 1,3,5-triazines with a 4-hydroxyaniline substituent demonstrated a high ratio of selective inhibition for hCA IX over hCA II. mdpi.com

N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of many essential proteins. This modification is critical for protein function and localization. In pathogenic fungi like Candida albicans, NMT is a validated drug target. Docking studies have shown that 4,6-disubstituted s-triazin-2-yl amino acid derivatives can accommodate well within the active site of NMT, explaining their observed antifungal activity.

Enolase: Enolase is a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. wikipedia.org It also has non-glycolytic functions, including roles in transcription and virulence in pathogens. wikipedia.orgmdpi.com A 2,4,6-triamine-substituted s-triazine derivative, known as ENOblock, was identified as the first non-substrate, small-molecule inhibitor of human enolase. mdpi.com As a homolog of human enolase, enolase 1 (Eno1) in C. albicans is essential for its growth, making it a viable antifungal target. mdpi.com While initially described as an enolase inhibitor, ENOblock was later found to interfere with the in vitro enzymatic assay rather than directly inhibiting the enzyme, but it does alter the cellular localization of enolase, thereby affecting its secondary functions. wikipedia.org

Metabolic reprogramming is a hallmark of cancer, and NADP+-dependent isocitrate dehydrogenases (IDH1 and IDH2) are critical enzymes in the tricarboxylic acid (TCA) cycle. nih.govnih.gov Mutations in IDH1 and IDH2 are found in multiple tumor types and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). tandfonline.comresearchgate.net

The s-triazine scaffold has been instrumental in developing potent inhibitors of mutant IDH enzymes. nih.gov Enasidenib (B560146) (AG-221), an orally available, small-molecule s-triazine derivative, is a first-in-class inhibitor of mutant IDH2 and has been approved for the treatment of leukemia. encyclopedia.pubnih.gov High-throughput screening efforts have identified s-triazine compounds as effective inhibitors against the IDH2R140Q mutation. An initial hit compound showed an IC₅₀ value of 1.9 µM, and subsequent structure-activity relationship (SAR) analysis led to the development of a nanomolar inhibitor with an IC₅₀ of 7 nM. encyclopedia.pubnih.gov

| Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Initial s-triazine hit (Compound 50) | IDH2R140Q | 1.9 µM encyclopedia.pubnih.gov |

| Optimized s-triazine (Compound 51) | IDH2R140Q | 7 nM encyclopedia.pubnih.gov |

| Enasidenib analogue (6e) | IDH2R140Q | 67.01 nM tandfonline.com |

| Enasidenib analogue (7c) | IDH2R140Q | 88.93 nM tandfonline.com |

Molecular Basis of Interaction with Cellular and Subcellular Targets

The efficacy of s-triazine derivatives as enzyme inhibitors stems from their ability to form specific, stable interactions with biological targets. nih.gov The planar, aromatic nature of the triazine ring, combined with the hydrogen-bonding capacity of its nitrogen atoms, allows it to serve as a robust anchor within enzyme active sites. usc.edu

Kinase and Topoisomerase ATP-Binding Sites: For many kinase inhibitors (e.g., EGFR, PI3K, VEGFR2) and topoisomerase II catalytic inhibitors, the s-triazine core acts as a scaffold that mimics the purine (B94841) ring of ATP. nih.gov This allows the molecule to occupy the ATP-binding pocket, preventing the enzyme from utilizing its natural substrate and thus inhibiting its catalytic activity. The substituents at the 2, 4, and 6 positions are crucial for establishing additional interactions, such as hydrogen bonds and hydrophobic interactions, with surrounding amino acid residues, which dictates the inhibitor's potency and selectivity. encyclopedia.pubnih.gov

DNA Groove Binding: In addition to inhibiting enzymes that process DNA, some s-triazine hybrids have been shown to interact directly with DNA. nih.gov These small molecules can engage in non-covalent interactions, such as hydrophobic and hydrogen bonding, within the minor or major grooves of the DNA double helix, particularly in AT-rich regions. nih.gov This binding can disrupt cellular replication and transcription processes. Molecular docking and spectroscopic studies have confirmed a spontaneous binding process for certain s-triazine-isatin hybrids with salmon sperm DNA. nih.gov

Allosteric and Substrate-Binding Site Interactions: The mechanism of action is not limited to competitive inhibition at active sites. As seen with carbonic anhydrase, s-triazine derivatives can be designed to bind to the zinc-containing active site. mdpi.com In the case of mutant IDH2, inhibitors like enasidenib bind to an allosteric site at the dimer interface, locking the enzyme in an inactive conformation and preventing the production of 2-HG. tandfonline.com For NMT, docking studies suggest that s-triazine derivatives occupy the substrate-binding pocket. The versatility of the s-triazine scaffold allows for its adaptation to various binding modes depending on the target enzyme's architecture.

The rational design of s-triazine analogues, guided by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis, continues to yield compounds with enhanced potency and selectivity for a wide range of cellular and subcellular targets. usc.edu

Direct Binding Affinity to Nucleic Acids and Proteins

The interaction of small molecules with nucleic acids and proteins is a cornerstone of drug discovery and molecular biology. While direct binding studies on s-Triazine, 2-amino-4-anilino-6-methyl- are not extensively documented, research on analogous s-triazine derivatives provides significant insights into their potential binding affinities.

Substituted s-triazines have been shown to interact with DNA, a critical target for many therapeutic agents. For instance, a study on novel s-triazine-isatin hybrids demonstrated their ability to bind to salmon sperm DNA (SS-DNA), primarily through groove-binding modes. The binding constants (Kb) for these hybrids were found to be in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong binding affinity. Molecular docking studies further supported these findings, suggesting that interactions occur within the AT-rich regions of the DNA grooves, driven by hydrophobic interactions and hydrogen bonding.

In the context of protein binding, various s-triazine derivatives have been evaluated for their inhibitory activity against different enzymes, which implies direct binding to these protein targets. For example, certain 2,4,6-trisubstituted jst.go.jpontosight.ainih.govtriazines have shown promising antimicrobial activity, which is often a result of binding to and inhibiting essential bacterial enzymes. While specific binding constants for s-Triazine, 2-amino-4-anilino-6-methyl- are not available, the collective data on its analogues suggest a propensity for interaction with biological macromolecules.

Table 1: DNA Binding Affinities of Analogous s-Triazine Derivatives

| Compound Class | DNA Target | Binding Mode | Binding Constant (Kb) (M⁻¹) |

|---|---|---|---|

| s-Triazine-isatin hybrids | Salmon Sperm DNA | Groove Binding | 10⁴ - 10⁵ |

| Phenylamino-s-triazines | Not Specified | Not Specified | Not Specified |

Exploration of Ligand-Receptor Complex Formation

The formation of a stable ligand-receptor complex is fundamental to the biological activity of many compounds. For s-triazine derivatives, this has been explored in the context of various receptors, including those relevant to cancer and infectious diseases.

Docking studies with human CYP51, a key enzyme in fungal biosynthesis, have shown that s-triazine derivatives can fit well within its active site, suggesting the potential for these compounds to act as antifungal agents by forming a stable complex with the enzyme. mdpi.com Similarly, research on s-triazine derivatives targeting the 5-HT7 receptor, which is implicated in various neurological processes, has demonstrated that these compounds can form stable interactions within the receptor's binding pocket. nih.gov These interactions are typically governed by hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

While specific studies on s-Triazine, 2-amino-4-anilino-6-methyl- are lacking, the structural similarities to other biologically active s-triazines suggest that it could also form stable complexes with various protein targets. The presence of the amino, anilino, and methyl groups provides multiple points for potential interactions within a receptor's binding site.

Photochemical Transformation Pathways of s-Triazine Compounds

The photochemical behavior of s-triazines is of significant interest, particularly concerning their environmental fate and potential for light-activated applications.

The photodecomposition of s-triazine herbicides, which are structurally related to s-Triazine, 2-amino-4-anilino-6-methyl-, has been extensively studied. A common photodecomposition pathway involves the photohydrolysis of substituents on the triazine ring. For chloro-s-triazines, this often leads to the replacement of the chlorine atom with a hydroxyl group.

Another significant pathway is N-dealkylation, where alkyl groups attached to the amino substituents are cleaved upon exposure to UV light. This process has been observed for several s-triazine herbicides. Additionally, oxidation of the side chains can occur, leading to a variety of transformation products. The specific products formed depend on the reaction conditions, including the presence of photosensitizers and the wavelength of light used. For instance, the photolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX) has been shown to produce oxy-s-triazine and 1,3,5-triazine, with the branching ratio of decomposition pathways being wavelength-dependent. uhmreactiondynamics.org

Chemical Reactivity and Degradation Profiles under Varied Environmental Conditions

The environmental fate of s-triazine compounds is largely determined by their chemical reactivity and susceptibility to degradation under various environmental conditions.

Hydrolysis is a key degradation pathway for many s-triazines. The rate of hydrolysis is highly dependent on pH and the nature of the substituents on the triazine ring. For instance, the hydrolysis of sulfonylurea herbicides containing a triazine moiety is rapid at low pH. plos.org

Biodegradation by microorganisms is another critical route for the environmental dissipation of s-triazines. nih.govelsevierpure.com Soil microbes have been shown to degrade s-triazine herbicides through a series of hydrolytic reactions that often lead to the cleavage of the triazine ring, ultimately mineralizing the compound to ammonia (B1221849) and carbon dioxide. nih.govelsevierpure.com The rate of biodegradation can be influenced by factors such as soil type, temperature, moisture, and the presence of other organic matter. nih.gov Studies on metsulfuron-methyl, a sulfonylurea herbicide with a triazine ring, have shown that its degradation is significantly faster in non-sterilized soil compared to sterilized soil, highlighting the crucial role of microorganisms. plos.org The major degradation routes identified were O-demethylation, sulfonylurea bridge cleavage, and opening of the triazine ring. plos.org

Table 2: Environmental Degradation of Analogous s-Triazine Compounds

| Compound Type | Degradation Pathway | Influencing Factors | Key Products |

|---|---|---|---|

| s-Triazine Herbicides | Hydrolysis, Biodegradation | pH, Temperature, Moisture, Microbial activity | Hydroxylated derivatives, Dealkylated metabolites, Cyanuric acid, CO₂, NH₃ |

Spectroscopic Analysis and Advanced Characterization Methodologies in S Triazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of s-triazine derivatives by mapping the chemical environments of protons and carbon atoms within the molecule.

In ¹H-NMR analysis of s-Triazine, 2-amino-4-anilino-6-methyl-, distinct signals corresponding to the different types of protons are expected. The spectrum provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons. Based on the structure, which includes a methyl group, an amino group, an anilino group, and the phenyl ring, characteristic chemical shifts can be predicted.

The protons of the primary amino group (-NH₂) typically appear as a broad singlet. Similarly, the secondary amine proton of the anilino group (-NH-) would also produce a singlet. The methyl group (-CH₃) protons attached to the triazine ring are expected to resonate as a sharp singlet in the aliphatic region. The aromatic protons of the anilino substituent will exhibit more complex splitting patterns (e.g., multiplets) in the aromatic region of the spectrum, with their exact shifts depending on the electronic effects of the triazine ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for s-Triazine, 2-amino-4-anilino-6-methyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methyl (-CH₃) | ~2.1 - 2.5 | Singlet (s) |

| Amino (-NH₂) | ~5.0 - 6.5 (broad) | Singlet (br s) |

| Anilino (-NH-) | ~8.0 - 9.5 (broad) | Singlet (br s) |

| Phenyl (Ar-H) | ~6.9 - 7.7 | Multiplet (m) |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework. For s-Triazine, 2-amino-4-anilino-6-methyl-, signals corresponding to the methyl carbon, the carbons of the triazine ring, and the carbons of the phenyl ring are expected. The chemical shifts of the three carbons within the s-triazine ring are of particular interest, as their high ppm values are characteristic of electron-deficient aromatic systems. These shifts are influenced by the different substituents (amino, anilino, and methyl groups). The phenyl group will show distinct signals for its six carbons, with the carbon directly attached to the anilino nitrogen (ipso-carbon) appearing at a different shift compared to the ortho, meta, and para carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for s-Triazine, 2-amino-4-anilino-6-methyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~20 - 25 |

| Phenyl (Ar-C) | ~115 - 145 |

| Triazine Ring (C-N) | ~165 - 175 |

Note: Predicted values are based on typical ranges for s-triazine and aniline (B41778) derivatives and may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Analysis

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of s-Triazine, 2-amino-4-anilino-6-methyl- provides a unique "vibrational fingerprint."

Key absorption bands are expected to confirm the presence of the amino and anilino groups, the triazine core, and the phenyl ring. The N-H stretching vibrations of both the primary amino (-NH₂) and secondary anilino (-NH-) groups typically appear as distinct bands in the region of 3200-3500 cm⁻¹. The characteristic C=N and C-N stretching vibrations of the triazine ring are expected in the 1400-1600 cm⁻¹ region. Additionally, aromatic C-H stretching from the phenyl ring is anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Table 3: Characteristic FT-IR Absorption Bands for s-Triazine, 2-amino-4-anilino-6-methyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Amino (-NH₂) & Anilino (-NH-) | 3200 - 3500 |

| C-H Stretching | Aromatic (Phenyl) | 3000 - 3100 |

| C-H Stretching | Aliphatic (Methyl) | 2850 - 3000 |

| C=N Stretching | Triazine Ring | 1500 - 1600 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| N-H Bending | Amino/Anilino | 1550 - 1650 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For s-Triazine, 2-amino-4-anilino-6-methyl-, high-resolution mass spectrometry (HRMS) can provide an accurate determination of its molecular weight, confirming its elemental composition. The molecular formula is C₁₀H₁₁N₅, with a calculated monoisotopic mass of approximately 201.1014 Da.

The mass spectrum also reveals fragmentation patterns upon ionization, which can further support structural elucidation. Common fragmentation pathways for substituted s-triazines may include the loss of the methyl group, cleavage of the bond between the anilino nitrogen and the triazine ring, or fragmentation of the triazine ring itself. Analysis of these fragment ions helps to piece together the molecular structure.

Electronic Paramagnetic Resonance (EPR) for Radical Species Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While the parent molecule s-Triazine, 2-amino-4-anilino-6-methyl- is not a radical, EPR can be a crucial tool for studying its radical cations or anions, which could be generated through chemical or electrochemical oxidation/reduction or via irradiation.

Studies on other s-triazine derivatives have shown that radical cations can be prepared and studied by EPR. sciensage.info The resulting spectra provide information about the distribution of the unpaired electron's spin density across the molecule, particularly on the nitrogen atoms. Analysis of the hyperfine coupling constants can reveal which atoms the unpaired electron is most associated with, offering insights into the electronic structure of the molecule's frontier orbitals. sciensage.info For instance, in related anilino-triazines, EPR studies can help determine the extent of delocalization of the radical spin between the triazine and the anilino moieties. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of s-Triazine, 2-amino-4-anilino-6-methyl- is expected to show absorption bands characteristic of its conjugated π-electron system.

The spectrum would likely be dominated by intense π→π* transitions associated with the aromatic s-triazine and phenyl rings. The presence of the amino and anilino groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted s-triazine. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, often as shoulders on the more intense π→π* bands. Kinetic studies of hydrolysis in related s-triazine compounds have been effectively monitored using UV absorption spectroscopy. rsc.org

Computational Chemistry and in Silico Approaches for S Triazine, 2 Amino 4 Anilino 6 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering deep insights into a compound's stability, reactivity, and spectroscopic characteristics. For s-Triazine, 2-amino-4-anilino-6-methyl-, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Detailed studies on similar s-triazine derivatives have utilized DFT to determine optimized geometries, vibrational frequencies, and electronic properties. rsc.orgmdpi.com For the target molecule, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of primary interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with biological targets or other chemical species. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from DFT calculations, providing a quantitative measure of the molecule's reactive tendencies. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties The following data are illustrative, based on typical values for similar s-triazine derivatives, and represent the type of output generated from DFT calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Mulliken Charge on N1 | -0.45 e | Predicts sites for electrophilic attack |

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijsdr.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction.

For s-Triazine, 2-amino-4-anilino-6-methyl-, docking simulations could be employed to predict its binding affinity and mode of interaction with various protein targets. The s-triazine scaffold is a known "privileged structure" and has been investigated as an inhibitor for numerous enzymes, including kinases (like PI3K, mTOR, VEGFR), dihydrofolate reductase, and topoisomerase. mdpi.comresearchgate.netresearchgate.net A typical docking study would involve preparing the 3D structure of the target protein and the ligand, defining a binding site, and then using a scoring function to rank the different binding poses.

The results would reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. For instance, the amino group and the nitrogen atoms in the triazine ring are potential hydrogen bond donors and acceptors, while the anilino and methyl groups can engage in hydrophobic and van der Waals interactions. tandfonline.com

Table 2: Hypothetical Molecular Docking Results for s-Triazine, 2-amino-4-anilino-6-methyl- against a Kinase Target This table is a representative example of docking simulation output.

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Predicts strong binding to the active site |

| Hydrogen Bonds | 3 | Formed with ASP810, LYS745 |

| Interacting Residues | LEU718, VAL726, ALA743, PHE811 | Key residues involved in hydrophobic and other interactions |

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ekb.egresearchgate.net An MD simulation would typically follow a docking study to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein.

These simulations provide a more realistic understanding of the binding event and can help refine the design of more potent and stable inhibitors. rsc.org

Table 3: Typical Analyses in a Molecular Dynamics Simulation Study

| Analysis Type | Purpose | Typical Output |

|---|---|---|

| RMSD | To assess the structural stability of the complex over time. | Plot of RMSD vs. Simulation Time |

| RMSF | To identify flexible regions in the protein upon ligand binding. | Plot of RMSF vs. Residue Number |

| Radius of Gyration (Rg) | To evaluate the compactness of the protein-ligand complex. | Plot of Rg vs. Simulation Time |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

To develop a QSAR model for s-Triazine, 2-amino-4-anilino-6-methyl-, one would first need a dataset of structurally similar s-triazine analogues with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). For each compound in the series, a set of molecular descriptors—such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters—would be calculated. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that correlates these descriptors with the observed activity. nih.gov

Such a model could guide the synthesis of new derivatives of s-Triazine, 2-amino-4-anilino-6-methyl- with potentially improved potency by suggesting modifications that enhance the key structural features identified by the model.

Table 4: Illustrative Data for a QSAR Model This table represents a small, hypothetical dataset used to build a QSAR model.

| Compound | R-Group at C6 | LogP | Polar Surface Area (Ų) | Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | -CH3 | 2.5 | 75 | 6.5 |

| Analog 2 | -CH2CH3 | 3.0 | 75 | 6.3 |

| Analog 3 | -CF3 | 2.8 | 75 | 7.1 |

In Silico Prediction of Molecular Pharmacokinetic Properties and Absorption Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools, such as SwissADME and PreADMET, can predict these properties based on the molecule's structure, offering an early assessment of its drug-likeness. jomardpublishing.comresearchgate.netijper.org

For s-Triazine, 2-amino-4-anilino-6-methyl-, these tools would predict a range of crucial parameters. Physicochemical properties like molecular weight, logP, and polar surface area are used to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov Pharmacokinetic predictions would include its potential for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov Early prediction of poor ADME properties can save significant time and resources by deprioritizing compounds that are unlikely to be successful in clinical trials. agilexbiolabs.com

Table 5: Predicted Physicochemical and Pharmacokinetic Properties for s-Triazine, 2-amino-4-anilino-6-methyl- This interactive data table showcases typical ADME predictions generated by in silico software.

| Property Category | Parameter | Predicted Value | Assessment |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 215.26 g/mol | Favorable |

| LogP (Lipophilicity) | 2.45 | Optimal | |

| Polar Surface Area (PSA) | 75.8 Ų | Good cell permeability | |

| H-bond Donors | 2 | Compliant with Lipinski's Rule | |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule | |

| Rotatable Bonds | 2 | Good oral bioavailability expected | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions | |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | |

| P-glycoprotein Substrate | No | Low risk of active efflux | |

| Drug-Likeness | Lipinski's Rule | 0 violations | High drug-likeness |

Monte Carlo Simulations for Understanding Surface Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and chemistry, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena by simulating a system at constant volume, temperature, and chemical potential. mdpi.com

While less common in drug discovery, MC simulations could be applied to s-Triazine, 2-amino-4-anilino-6-methyl- to understand its interaction with surfaces. This could be relevant in various contexts, such as its potential use in functionalized materials, as a component in organic electronics, or to study its environmental fate by modeling its adsorption to soil particles or atmospheric aerosols.

A GCMC simulation could predict the adsorption isotherm, which shows the amount of the compound adsorbed onto a specific surface (e.g., graphene, silica, or a metal-organic framework) as a function of pressure at a constant temperature. ups-tlse.fr The simulation can also provide insights into the preferred orientation of the molecule on the surface and the isosteric heat of adsorption, which quantifies the strength of the molecule-surface interaction. researchgate.net

Table 6: Key Parameters and Outputs of a GCMC Simulation for Surface Adsorption

| Input Parameter | Description | Potential Output | Insights Gained |

|---|---|---|---|

| Surface Model | Atomic coordinates of the adsorbent material (e.g., silica). | Adsorption Isotherm | Adsorption capacity of the material. |

| Force Field | Describes the potential energy of the system's particles. | Adsorbed Phase Snapshots | Preferred orientation and packing on the surface. |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | Isosteric Heat of Adsorption | Strength of the molecule-surface interaction. |

Advanced Material Science Applications of S Triazine Derivatives

Design and Synthesis of Covalent Triazine Frameworks (CTFs) for Porous Materials

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers constructed from planar, π-conjugated 1,3,5-triazine (B166579) rings. acs.orgnih.gov The strong covalent bonds within the structure endow CTFs with high chemical stability and permanent porosity, making them promising materials for gas storage, separation, and catalysis. nih.govrsc.org

The synthesis of CTFs can be broadly categorized into two approaches: the construction of the triazine unit during polymerization or the use of pre-formed triazine-containing monomers. acs.orgnih.gov

Synthesis by Constructing Triazine Units: This common method involves the trimerization of monomers containing nitrile groups. nih.gov Ionothermal synthesis, using molten zinc chloride (ZnCl₂) as both a catalyst and solvent at high temperatures, is a frequently used technique. researchgate.net Other methods include superacid-catalyzed polymerization and aromatic amide condensation. nih.govresearchgate.net

Synthesis Using Triazine-Containing Monomers: This strategy offers greater control over the final framework structure by using pre-functionalized triazine building blocks. acs.org Reactions such as Schiff base formation, Friedel–Crafts reactions, and nucleophilic substitution can be employed to link these monomers. acs.orgnih.gov A novel strategy involves forming C–C bonds through aromatic nucleophilic substitution reactions to create the framework. rsc.org

While the direct incorporation of s-Triazine, 2-amino-4-anilino-6-methyl- into CTFs is not extensively documented, monomers with similar functionalities are crucial. For instance, aniline (B41778) has been used as a "modulator" in the synthesis of two-dimensional crystalline CTFs, where it helps control the dynamic covalent linkage formation, leading to materials with higher crystallinity and photocatalytic activity. acs.org This suggests that anilino-s-triazine derivatives are viable candidates as building blocks or modulators for creating functionalized CTFs with tailored properties.

Integration of Triazine Rings in Polymer Synthesis as Cross-linking Agents and Monomers

The s-triazine ring is a valuable component in polymer chemistry due to its thermal stability and trifunctional nature, allowing it to act as a monomer or a cross-linking agent. mdpi.com

As monomers , s-triazine derivatives can be incorporated into polymer backbones to enhance thermal stability and introduce specific functionalities. The stepwise reactivity of the three chlorine atoms on cyanuric chloride allows for the preparation of diverse side-chain-functionalized monomers that can be sequenced into polymer chains. nih.gov Polyamides based on s-triazine dicarboxylic acid derivatives have been synthesized, demonstrating that incorporating the triazine moiety into the polymer backbone can lead to materials with high thermal stability. researchgate.net Researchers have also developed polymers containing s-triazine with hydrazine (B178648) and hydrazido linkages, which have applications as charring agents in flame-retardant materials. mdpi.com

As cross-linking agents , triazine derivatives are used to create robust polymer networks. Triazinetrione compounds, for example, are effective cross-linking agents for high-temperature stable polymers like fluorocarbon polymers, which are processed at temperatures above 200°C. google.com These agents enhance the cross-linking process, particularly under radiation, leading to improved material properties. The trifunctional nature of the triazine core allows it to connect multiple polymer chains, increasing the rigidity, thermal resistance, and solvent resistance of the final material.

Utilization in Optical Materials and Fluorescent Brightening Agents

The conjugated π-system of the s-triazine ring, often extended by substituted groups like aniline, makes these compounds suitable for various optical applications. mdpi.com Triazine derivatives have been extensively researched for use in electroluminescent devices, phosphorescent emitters, and materials with nonlinear optical properties. rsc.org

A primary application for anilino-s-triazine derivatives is in Fluorescent Whitening Agents (FWAs) , also known as optical brighteners. justia.com These compounds function by absorbing light in the near-ultraviolet range (typically 340-370 nm) and re-emitting it in the blue region of the visible spectrum (420-470 nm). This blue fluorescence counteracts any inherent yellowish tint in materials like textiles and paper, resulting in a whiter appearance. unishivaji.ac.in

The most commercially significant FWAs are derivatives of 4,4′-bis-[1,3,5-triazinyl]-diaminostilbene-2,2′-disulfonic acid. justia.com In these structures, the triazine rings are typically substituted with anilino groups and alkanolamine groups. justia.comnih.gov The anilino group is a critical component of the chromophore, contributing to the molecule's ability to absorb UV light and fluoresce. unishivaji.ac.in Multifunctional, water-soluble polymeric FWAs have been synthesized using triazine-stilbene monomers to improve properties like water solubility and surface strength for paper applications. ncsu.edu

Table 1: Key Components of Stilbene-Triazine Fluorescent Whitening Agents

| Component | Function | Reference |

| Stilbene Core | Provides the central fluorescent system and structural backbone. | unishivaji.ac.in |

| s-Triazine Rings | Act as linking groups and allow for functionalization. | justia.comncsu.edu |

| Anilino Groups | Part of the chromophore; enhances UV absorption and fluorescence. | justia.comunishivaji.ac.in |

| Sulfonic Acid Groups | Impart water solubility, which is crucial for application in aqueous media. | justia.com |

| Alkanolamine/PEG Groups | Further modify solubility and affinity for substrates like cellulose. | justia.comncsu.edu |

Development of Functional Materials Incorporating s-Triazine Scaffolds

The s-triazine scaffold is considered a "privileged structure" in medicinal chemistry and material science because its derivatives exhibit a vast range of functionalities. mdpi.comnih.gov The ability to easily modify the three positions on the ring allows for the creation of a diverse library of compounds with tailored properties for specific applications.

The electron-deficient nature of the triazine ring makes it a useful component in materials for organic electronics, where it can function as an effective electron transporter. mdpi.com This property is valuable in the development of materials for organic light-emitting diodes (OLEDs) and solar cells. mdpi.comrsc.org

Furthermore, the rigid and stable architecture of the triazine ring has been exploited in the development of:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the triazine ring can act as coordination sites for metal ions, making triazine-based ligands valuable for constructing MOFs with applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net

Flame Retardants: Nitrogen-containing compounds, including triazine derivatives, are effective charring agents. When incorporated into polymers, they promote the formation of a stable char layer upon heating, which insulates the underlying material from the heat source and reduces flammability. mdpi.comresearchgate.net

The incorporation of an anilino group adds another layer of functionality, enhancing π-π stacking interactions and providing a site for further chemical modification, thus broadening the scope for creating advanced functional materials.

Research on Corrosion Inhibition Properties of Anilino-s-Triazines on Metal Surfaces

Anilino-s-triazine derivatives have emerged as highly effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. nih.govnih.gov Corrosion is an electrochemical process that causes significant degradation of metallic materials. Organic inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. nih.gov

The effectiveness of s-triazine inhibitors is attributed to several factors:

Multiple Adsorption Centers: The triazine ring contains three nitrogen atoms, and the anilino group contains an additional nitrogen atom and an aromatic ring. These features provide multiple active centers (N atoms with lone pair electrons and π-electrons from the rings) that can strongly adsorb onto the metal surface. royalsocietypublishing.org

Large Surface Coverage: The planar structure and relatively large molecular size of these compounds allow for efficient coverage of the metal surface, blocking active corrosion sites.

Formation of a Protective Film: Adsorption can occur through both physical (electrostatic) and chemical (coordinative bonding) interactions, leading to the formation of a stable, protective barrier that isolates the metal from the aggressive acidic solution. nih.govroyalsocietypublishing.org

Recent studies have demonstrated the high inhibition efficiency of various anilino-s-triazine derivatives. For example, bis(dimethylpyrazolyl)-aniline-s-triazine derivatives have shown inhibition efficiencies as high as 96.5% for C-steel in a sulfuric acid solution. nih.govroyalsocietypublishing.org Similarly, pyrazole-s-triazine/anilino-morpholino derivatives achieved efficiencies up to 98.5%. nih.govacs.org These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org

Table 2: Corrosion Inhibition Efficiency of Anilino-s-Triazine Derivatives on C-Steel

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |

| 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) | 0.25 M H₂SO₄ | 175 ppm | 79.0% | nih.govroyalsocietypublishing.org |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | 0.25 M H₂SO₄ | 120 ppm | 96.5% | nih.govroyalsocietypublishing.org |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) | 0.25 M H₂SO₄ | 120 ppm | 93.4% | nih.govroyalsocietypublishing.org |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1) | 1 M HCl | 100 ppm | 97.8% | nih.govacs.org |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2) | 1 M HCl | 80 ppm | 98.5% | nih.govacs.org |

Future Perspectives and Emerging Research Challenges for S Triazine, 2 Amino 4 Anilino 6 Methyl

Innovation in Synthetic Strategies for Architecturally Complex Derivatives

The foundational synthesis of substituted s-triazines, including 2-amino-4-anilino-6-methyl-s-triazine, has traditionally relied on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.netnih.gov This classical approach leverages the differential reactivity of the chlorine atoms at varying temperatures, allowing for a stepwise introduction of nucleophiles. mdpi.comresearchgate.netrsc.orgmdpi.com Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires heating, a sequence dictated by the decreasing reactivity of the ring with each substitution. mdpi.commdpi.com

However, the future of s-triazine chemistry is moving towards more innovative and efficient synthetic protocols to build architecturally complex molecules. mdpi.com Modern strategies focus on principles of green chemistry and aim to accelerate the discovery of novel derivatives. mdpi.com Key innovations include:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times and can improve yields. For instance, microwave-assisted methods have been developed using solvents like DMF, sometimes with a phase-transfer catalyst to enhance efficiency. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasonic irradiation offers another green alternative, dramatically reducing reaction times from hours to minutes while maintaining high yields, even in aqueous media. mdpi.com

Molecular Hybridization: A prominent strategy involves creating hybrid molecules by conjugating the s-triazine core with other bioactive scaffolds. mdpi.com Researchers have successfully synthesized hybrids with pyrazole (B372694), piperidine (B6355638), coumarin (B35378), benzothiazole, and chalcone (B49325) moieties to explore new chemical space and biological activities. mdpi.commdpi.commdpi.com This approach has yielded compounds with potential as anticancer and antifungal agents. mdpi.commdpi.com

These advanced methods enable the rapid generation of diverse libraries of complex s-triazine derivatives, which is crucial for high-throughput screening and the identification of new lead compounds.

| Synthetic Strategy | Description | Advantages |

| Traditional Nucleophilic Substitution | Stepwise replacement of chlorine atoms on cyanuric chloride with different nucleophiles at controlled temperatures. | Well-established, allows for systematic variation of substituents. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture rapidly and uniformly. | Drastically reduced reaction times, often higher yields, improved process efficiency. mdpi.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing chemical reactivity. | Significant rate acceleration, high yields, applicable in green solvents like water. mdpi.com |

| Molecular Hybridization | Covalently linking the s-triazine scaffold with other pharmacologically active moieties (e.g., pyrazole, coumarin). | Creates architecturally complex molecules, potential for synergistic or multi-target biological activity. mdpi.commdpi.com |

Deeper Elucidation of Undiscovered Mechanistic Pathways and Novel Biological Targets

The s-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. mdpi.commdpi.comnih.gov For derivatives of 2-amino-4-anilino-6-methyl-s-triazine, research has often focused on established cancer-related targets. These include key enzymes in signaling pathways like phosphatidylinositol-3-kinase (PI3K), the mechanistic target of rapamycin (B549165) (mTOR), and epidermal growth factor receptor (EGFR). mdpi.comnih.gov Additionally, s-triazine derivatives have been investigated as inhibitors of topoisomerases and dihydrofolate reductase (DHFR). mdpi.comnih.gov

The primary challenge lies in moving beyond these well-trodden paths to uncover novel mechanisms and previously unidentified biological targets. Future research must pivot towards a deeper, more holistic understanding of how these compounds interact with complex biological systems.

Emerging areas of investigation include:

Targeting Underexplored Enzymes: Research into novel targets like Rad6, an E2 ubiquitin-conjugating enzyme involved in cancer progression and chemotherapy resistance, highlights a promising direction. nih.gov Identifying and validating such non-traditional targets could open new therapeutic avenues.

Investigating Microbial Catabolic Pathways: The microbial metabolism of s-triazine compounds, which involves enzymatic hydrolysis, reveals unique biological pathways. nih.govethz.ch Studying these microbial enzymes and pathways could provide insights into novel bioremediation strategies and potentially inspire the design of new enzyme inhibitors.

A deeper mechanistic insight will not only explain the observed biological activities but also enable the prediction of potential liabilities and the rational design of next-generation compounds with improved therapeutic profiles.

Synergistic Integration of Advanced Computational and Experimental Methodologies

The convergence of computational and experimental techniques is revolutionizing the design and discovery of s-triazine derivatives. mdpi.comnih.gov This synergistic approach accelerates the research pipeline by allowing for the rational design of molecules and the prioritization of synthetic targets, thereby saving time and resources.

Computational methods provide critical insights at the molecular level:

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure, chemical reactivity, and energetic properties of s-triazine derivatives. nih.govresearchgate.net This information helps in understanding their stability and potential as, for example, corrosion inhibitors or energetic materials. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. mdpi.comresearchgate.net It is widely used to screen virtual libraries of s-triazine compounds against specific protein targets (e.g., enzymes like PI3K/mTOR or N-myristoyltransferase) to identify promising candidates for synthesis and experimental testing. nih.govnih.gov

Structure-Based Drug Design (SBDD): By using the three-dimensional structure of a target protein, SBDD guides the modification of the s-triazine scaffold to enhance binding affinity and selectivity. mdpi.com This rational approach is crucial for optimizing lead compounds.

The power of this integrated approach lies in the iterative cycle of prediction and validation. Computational models generate hypotheses about structure-activity relationships (SAR), which are then tested experimentally through chemical synthesis and biological assays. The experimental results, in turn, are used to refine and improve the predictive power of the computational models. mdpi.comnih.gov

| Computational Method | Application in s-Triazine Research | Complemented by (Experimental) |

| Density Functional Theory (DFT) | Predicts electronic structure, molecular orbitals, and chemical reactivity. nih.govresearchgate.net | Electrochemical analysis, thermal stability assays. nih.gov |

| Molecular Docking | Predicts binding modes and affinities of derivatives to biological targets. mdpi.comresearchgate.net | Enzyme inhibition assays, in vitro biological activity screening. nih.gov |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. nih.gov | High-throughput experimental screening. |

| Structure-Activity Relationship (SAR) Analysis | Identifies key chemical features responsible for biological activity. mdpi.comnih.gov | Synthesis of analog series, biological evaluation. |

Expansion into Novel Application Domains Beyond Current Understanding

While the primary focus of research on s-triazine derivatives has been in medicinal chemistry, the unique properties of the triazine ring—its high nitrogen content, thermal stability, and rigid planar structure—make it a versatile scaffold for a wide range of applications. mdpi.commdpi.comresearchgate.net Exploring these non-medical domains represents a significant opportunity for future innovation.

Emerging and potential application areas include:

Corrosion Inhibition: Certain s-triazine derivatives have demonstrated remarkable efficacy as corrosion inhibitors for steel in acidic environments. nih.govacs.org Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that mitigates the corrosive process. nih.govacs.org The electronic structure and presence of specific functional groups are key to their inhibitory action. nih.gov

Energetic Materials: Due to its high nitrogen content and enthalpy of formation, the s-triazine ring is an essential component of many high-energy materials (HEMs). researchgate.net Computational studies have explored how different substituents (e.g., -NO2, -N3) on the triazine core can be used to tune energetic properties and thermal stability. researchgate.net

Materials Science: The s-triazine scaffold is an ideal building block for creating novel functional materials. Its structural rigidity and potential for intermolecular interactions make it suitable for applications in dyes, lubricants, and potentially advanced materials like porous organic frameworks. mdpi.commdpi.com

Agriculture: The s-triazine core is famous for its use in herbicides. mdpi.commdpi.com Further exploration could lead to the development of new, more selective, and environmentally benign pesticides or insecticides. mdpi.comresearchgate.net

Expanding the research focus beyond pharmaceuticals could unlock the full potential of s-Triazine, 2-amino-4-anilino-6-methyl- and its derivatives, leading to innovations in materials science, industrial chemistry, and agriculture.

Addressing Specificity and Selectivity Challenges in Rational Molecular Design

A central challenge in drug development is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. For s-triazine-based inhibitors, this is particularly relevant when targeting protein families with highly conserved active sites, such as kinases. nih.govsci-hub.se Research on PI3K/mTOR inhibitors has shown that subtle structural modifications to the s-triazine scaffold can dramatically alter isoform selectivity. nih.govnih.gov

Future research must employ sophisticated rational design strategies to overcome these challenges:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 2, 4, and 6 positions of the triazine ring is crucial for understanding the SAR. mdpi.comnih.gov For example, studies have shown that introducing specific heterocyclic moieties like morpholine (B109124) or piperidine can be beneficial for antitumor activity. nih.gov

Targeting Specific Isoforms: In the PI3K family, designing compounds that selectively inhibit one isoform (e.g., PI3Kδ) over others (PI3Kα, β, γ) is a key goal to achieve a better therapeutic window. nih.govsci-hub.se This is accomplished by designing substituents that exploit subtle differences in the binding pockets of the various isoforms.

Dual-Target Inhibition: In some cases, intentionally designing dual inhibitors (e.g., for both PI3K and mTOR) can be a powerful strategy to overcome drug resistance. mdpi.comnih.gov This multi-targeting approach requires a delicate balance in the molecular design to achieve potent inhibition of both targets. rsc.org

Scaffold Hybridization: As mentioned previously, creating hybrid molecules can introduce new interaction points with the target protein, potentially leading to novel binding modes and improved selectivity. sci-hub.se Introducing motifs like benzimidazole (B57391) has been explored to improve both bioactivity and metabolic stability. sci-hub.se

| Design Strategy | Objective | Example Application |

| Systematic SAR | To identify key functional groups that enhance potency and selectivity. | Replacing a morpholine group with various aliphatic or aromatic amines to fine-tune activity. nih.govsci-hub.se |

| Isoform-Selective Design | To achieve high affinity for a specific protein isoform while minimizing binding to related ones. | Modifying substituents to selectively target PI3Kδ over other PI3K isoforms. nih.gov |

| Dual-Targeting | To inhibit two or more distinct biological targets simultaneously. | Creating single molecules that act as potent inhibitors of both PI3K and mTOR kinases. nih.gov |

| Structure-Based Design | To use 3D structural information of the target to guide molecular modifications for improved binding. | Designing triazine derivatives to fit into a specific sub-pocket of a kinase active site. mdpi.com |

Q & A

Q. What are the standard methods for characterizing the purity and structure of 2-amino-4-anilino-6-methyl-s-triazine derivatives?